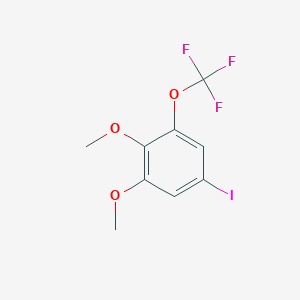
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide: is a chemical compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The compound is known for its various pharmacological activities and is used in medicinal chemistry for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a sulfonamide derivative with a chlorinated aromatic compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or water. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding sulfone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles such as alkyl or aryl halides, under conditions such as reflux in an appropriate solvent.
Major Products:
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products are the substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown potential in medicinal chemistry for its antihypertensive, diuretic, and antimicrobial properties. It is being investigated for its use in the treatment of hypertension and other cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets in the body. For example, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This action helps to reduce blood pressure and alleviate edema. The compound may also interact with other molecular pathways, such as enzyme inhibition, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Chlorothiazide: Another benzothiadiazine derivative with similar diuretic properties.
Hydrochlorothiazide: A widely used diuretic with a similar mechanism of action.
Benzthiazide: A compound with similar pharmacological activities, used in the treatment of hypertension and edema.
Uniqueness: 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzothiadiazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
1025-75-8 |
|---|---|
Formule moléculaire |
C8H8ClN3O4S2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
6-chloro-3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C8H8ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
UYVDLZFIIVODJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)




![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)



